Trimethylsilyl crotonate

Übersicht

Beschreibung

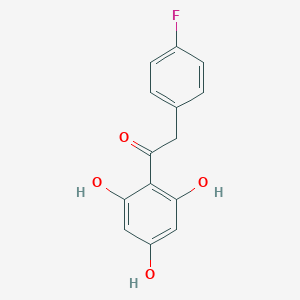

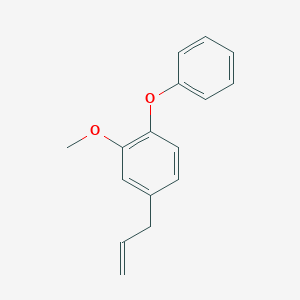

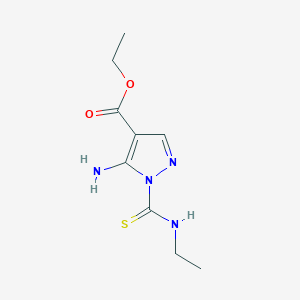

Trimethylsilyl crotonate is a compound that contains a trimethylsilyl group (abbreviated TMS), which consists of three methyl groups bonded to a silicon atom . This group is then bonded to the rest of the molecule . The compound is not normally found in nature .

Synthesis Analysis

A key step in the preparation of samples for GC–MS is derivatization, in particular, methoximation and trimethylsilylation . This process involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis

The structure of the trimethylsilyl group consists of a silicon atom with three methyl groups attached . These methyl groups are connected to the silicon atom through a single silicon-carbon bond . The molecular formula of Trimethylsilyl crotonate is C7H14O2Si .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

Trimethylsilyl crotonate has a molecular weight of 158.27 . It has a density of 0.897 g/mL at 25ºC . Its boiling point is 49-50ºC at 10 mm Hg .Wissenschaftliche Forschungsanwendungen

Metabolomics

Trimethylsilyl crotonate: is used in metabolomic studies to prepare samples for gas chromatography-mass spectrometry (GC-MS) analysis. It serves as a derivatization agent that modifies polar metabolites, making them more volatile and amenable to GC-MS. This process is crucial for the identification and evaluation of biomarkers of disease, as it improves the detection and quantification of metabolites in biological samples .

Polymer Chemistry

In the field of polymer chemistry , trimethylsilyl crotonate is involved in group-transfer polymerization (GTP) . It acts as a silyl moiety in silicon Lewis acid catalysts, which are used to initiate the polymerization of alkyl crotonates. This application is significant for developing new polymeric materials with tailored properties, as the kinetics of the polymerization process can be finely controlled .

Wirkmechanismus

Target of Action

Trimethylsilyl crotonate is a derivative of crotonic acid, which is known to play a role in protein lysine crotonylation . This post-translational modification has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes .

Mode of Action

The unique carbon–carbon π-bond structure of crotonic acid indicates that lysine crotonylation may use distinct regulatory mechanisms from the widely studied other types of lysine acylation . The crotonyl group is transferred to lysine residues by crotonyltransferases . The crotonyl group’s planar structure allows for unique interactions with the protein, including π-aromatic interactions .

Biochemical Pathways

Lysine crotonylation is involved in various biological processes, such as DNA replication, transcription, cell differentiation, and organismal development . It is particularly enriched in nuclear proteins involved in RNA processing, nucleic acid metabolism, and chromosome organization . Dysregulation of this post-translational modification is associated with a number of diseases, including neuropsychiatric disease, carcinogenesis, and tissue injury .

Pharmacokinetics

It is known that crotonate is produced by the gut microbiota during the fermentation of non-digestible carbohydrates . The enzymes ACCS2, ACADS, ACOX1, and ACOX3 can catalyze the conversion of crotonate to crotonyl-CoA , which is then used by crotonyltransferases.

Result of Action

The result of the action of Trimethylsilyl crotonate would be the crotonylation of lysine residues on proteins. This modification can influence protein structure and modulate their stability, localization, and activity .

Action Environment

The action of Trimethylsilyl crotonate, like many biochemical reactions, can be influenced by various environmental factors. It is known that the levels of cellular crotonyl-CoA and histone Kcr can be dramatically enhanced by supplementation with crotonate , suggesting that the availability of crotonate in the cellular environment can influence the action of Trimethylsilyl crotonate.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trimethylsilyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSIPIZCRNSAV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylsilyl crotonate | |

CAS RN |

18269-64-2 | |

| Record name | Trimethylsilyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the γ-trimethylsilyl group in trimethylsilyl crotonates?

A1: The γ-trimethylsilyl group in trimethylsilyl crotonates plays a crucial role in their reactivity. [, ] This group enhances the selectivity of reactions by directing nucleophilic attack to the γ-carbon. This regioselectivity is valuable for constructing specific carbon-carbon bonds in organic synthesis. [, ]

Q2: What are the potential applications of γ-trimethylsilylated trimethylsilyl crotonates in organic synthesis?

A2: γ-Trimethylsilylated trimethylsilyl crotonates are versatile building blocks in organic synthesis. Their ability to undergo regioselective reactions, particularly cross-aldol reactions, makes them valuable for synthesizing complex molecules. [] They can act as precursors to various organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.